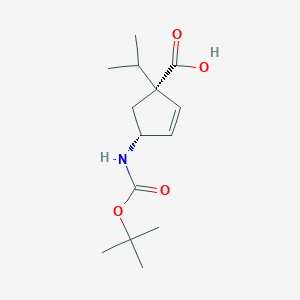

(1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid

Descripción

(1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid is a compound of significant interest in medicinal chemistry. It is primarily utilized for synthesizing enzyme inhibitors targeting E1 activating enzymes implicated in cancer . The unique cyclopentene structure of this compound enhances bioavailability and facilitates functionalization, making it a valuable building block in drug discovery .

Propiedades

Fórmula molecular |

C14H23NO4 |

|---|---|

Peso molecular |

269.34 g/mol |

Nombre IUPAC |

(1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopent-2-ene-1-carboxylic acid |

InChI |

InChI=1S/C14H23NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h6-7,9-10H,8H2,1-5H3,(H,15,18)(H,16,17)/t10-,14+/m0/s1 |

Clave InChI |

HZVIDQBUBDETLO-IINYFYTJSA-N |

SMILES isomérico |

CC(C)[C@@]1(C[C@H](C=C1)NC(=O)OC(C)(C)C)C(=O)O |

SMILES canónico |

CC(C)C1(CC(C=C1)NC(=O)OC(C)(C)C)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of (1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid involves several steps. It is synthesized from N-Boc-(-)-amino acid methyl ester, involving controlled reactions and selective hydrolysis to isolate the desired trans isomer using Candida rugosa lipase . The isolation process employs extraction with organic solvents and characterization through techniques like GC-MS to ensure high purity .

Análisis De Reacciones Químicas

(1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include bases like sodium hydroxide and acids like trifluoroacetic acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

(1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid has garnered significant interest in various fields:

Mecanismo De Acción

The mechanism of action of (1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid involves its interaction with molecular targets, particularly E1 activating enzymes. These enzymes play a critical role in regulating cell proliferation, and the compound’s unique structure allows it to inhibit their activity effectively . This inhibition can lead to the suppression of abnormal cell growth, making it a promising candidate for cancer treatment .

Comparación Con Compuestos Similares

(1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid is unique due to its specific cyclopentene structure and the presence of the tert-butoxycarbonyl protecting group. Similar compounds include:

tert-Butyloxycarbonyl-protected amino acids: These compounds also contain the tert-butoxycarbonyl group and are used in organic synthesis.

tert-Butyloxycarbonyl-protected amino acid ionic liquids: These ionic liquids are derived from tert-butoxycarbonyl-protected amino acids and are used in peptide synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.